molecular formula C22H20ClF2N5OS B2979692 N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide CAS No. 1251625-28-1

N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide

Cat. No.: B2979692
CAS No.: 1251625-28-1
M. Wt: 475.94
InChI Key: LEFLPWLRSOOICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-{[(4-Chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide (CAS 1251625-28-1) is a chemical compound with a molecular formula of C22H20ClF2N5OS and a molecular weight of 475.9 g/mol . This molecule features a sulfonamide group that is acylated on the nitrogen atom, forming an N-acyl sulfonamide moiety. The N-acyl sulfonamide functional group is of significant interest in medicinal chemistry and drug discovery as it serves as a stable bioisostere for carboxylic acids . This substitution can improve a compound's metabolic stability and membrane permeability while maintaining similar acidity and hydrogen-bonding potential, which is crucial for interacting with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. Compounds containing the N-acyl sulfonamide motif are being investigated for a range of therapeutic areas, including the development of protease inhibitors for infectious diseases, as well as potential treatments for cancer, diabetes, and central nervous system disorders . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N5OS/c23-15-5-6-18(17(25)11-15)28-21(31)13-32-22-12-20(26-14-27-22)30-9-7-29(8-10-30)19-4-2-1-3-16(19)24/h1-6,11-12,14H,7-10,13H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFLPWLRSOOICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on antibacterial properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The compound features a piperidine nucleus, which is often associated with various pharmacological activities, including anesthetic effects and glucose regulation. The presence of the sulfamoyl group enhances its therapeutic potential, particularly in antibacterial action and enzyme inhibition.

Antibacterial Activity

Recent studies have demonstrated that the synthesized derivatives of this compound exhibit moderate to strong antibacterial activity . Key findings include:

  • Against Salmonella typhi : Strong activity was observed, indicating potential for treating infections caused by this pathogen.
  • Against Bacillus subtilis : Moderate activity was also noted, suggesting efficacy in Gram-positive bacterial infections.
  • Other Strains : The compound showed weak to moderate activity against additional bacterial strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Several derivatives displayed significant inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
  • Urease : The compounds exhibited strong urease inhibition, with some showing IC50 values below 3 µM, highlighting their potential in treating conditions like urinary tract infections .

Molecular Interaction Studies

Molecular docking studies have elucidated the interactions of this compound with various amino acids. These studies indicate that the compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .

Case Studies

  • Antibacterial Efficacy : A study synthesized a series of piperidine derivatives and tested their antibacterial properties. The most active compounds were identified as having IC50 values ranging from 0.63 to 2.14 µM against AChE .
  • Enzyme Inhibition Profiles : Another investigation focused on the enzyme inhibition capabilities of these compounds. The results indicated that compounds with a piperidine structure had enhanced inhibitory effects on both AChE and urease compared to their counterparts lacking this moiety .

Summary of Findings

Biological ActivityObserved EffectReference
Antibacterial (S. typhi)Strong
Antibacterial (B. subtilis)Moderate
AChE InhibitionSignificant (IC50 < 3 µM)
Urease InhibitionStrong

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Pharmacophore Analysis

The compound’s pharmacophore includes:

  • 4-Chlorophenylsulfonyl group : Enhances binding to hydrophobic pockets in target proteins.
  • Piperidine carbonyl linkage : Stabilizes conformation via hydrogen bonding.
  • 2-Methylphenylacetamide : Contributes to steric and electronic interactions.

Comparative analysis with analogs (Table 1) reveals how structural modifications influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Potential Target/Activity Reference
N-{5-[(4-{[(4-Chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide C₂₁H₂₂ClN₃O₄S¹ 4-ClPh-SO₂, 2-MePh-acetamide Hypothesized kinase/receptor modulation -
N-(5-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide C₂₁H₂₅ClN₂O₄S 4-MeOPh-SO₂, 5-Cl-2-MePh-acetamide Undisclosed (structural analog)
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide C₂₁H₂₅ClN₂O₃S 4-ClPh-SO₂, 4-EtPh-acetamide Likely CNS or enzyme target
N-[4-({4-[3-(2-Thienyl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide C₂₀H₂₁N₅O₃S₂ Thienyl-pyrazole, 4-Ph-acetamide Kinase inhibition (hypothetical)

Substituent-Driven Activity and Selectivity

  • 4-Chlorophenyl vs. 4-Methoxyphenyl Sulfonyl Groups: The 4-chlorophenylsulfonyl group (electron-withdrawing) in the target compound may enhance binding affinity to hydrophobic pockets compared to the 4-methoxyphenyl analog (electron-donating), as seen in cannabinoid receptor studies where halogenation improved potency .
  • 2-Methylphenyl vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide?

  • Methodological Answer : The compound can be synthesized via sequential sulfonylation and amidation reactions. A validated approach involves refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride under controlled conditions to acetylate the amine group. For example, describes a similar synthesis where N-(4-chloro-2-nitrophenyl)methane sulfonamide was acetylated using acetic anhydride, yielding crystalline products after purification . Key parameters include reaction time (30–60 minutes), temperature (80–100°C), and solvent choice (ethanol for recrystallization).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and aromatic hydrogen, as observed in and ) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfonyl, piperidinyl, and acetamide moieties). For instance, methyl protons in the 2-methylphenyl group typically resonate at δ 2.3–2.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values).

Q. How does the sulfonamide group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The sulfonamide group’s stability can be assessed via accelerated degradation studies. Prepare solutions at pH 1–13 and monitor decomposition via HPLC at 25–40°C. The 4-chlorophenyl sulfonamide moiety is prone to hydrolysis under strongly acidic/basic conditions, requiring stabilization with buffered formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or crystallographic disorder)?

  • Methodological Answer :

  • Dynamic NMR Experiments : Variable-temperature NMR can detect conformational exchange in the piperidinyl or sulfonamide groups, explaining split peaks.
  • Crystallographic Refinement : Apply disorder modeling (e.g., PART instructions in SHELXL) to address electron density ambiguities, as demonstrated in for similar acetamide derivatives .
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-optimized structures).

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, temperature, catalyst loading). For example, highlights flow-chemistry approaches for precise control of reaction parameters, reducing side reactions in diazomethane synthesis . Apply response surface modeling to predict optimal conditions for the piperidinyl-carbonyl coupling step.

Q. How do intermolecular interactions in the crystal lattice affect the compound’s solubility and bioavailability?

  • Methodological Answer : Analyze crystal packing using Mercury software. and reveal that head-to-tail hydrogen bonding (e.g., C–H⋯O interactions) creates stable lattices, reducing solubility. Modify co-crystallization agents (e.g., polyethylene glycol) to disrupt these interactions and enhance dissolution rates .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Focus on the sulfonamide group’s role in hydrogen bonding with active-site residues (e.g., catalytic lysine or aspartic acid). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays.

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :

  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Theoretical Adjustments : Use software (e.g., ChemAxon) to account for ionization (pKa correction) and intramolecular H-bonding in the piperidinyl-acetamide scaffold. notes that chlorophenyl groups increase hydrophobicity, which may explain higher experimental LogP .

Q. What strategies validate the absence of polymorphic forms in synthesized batches?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). ’s monoclinic crystal structure (space group P2₁/c) serves as a reference; deviations in DSC melting endotherms (>5°C) indicate new polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.